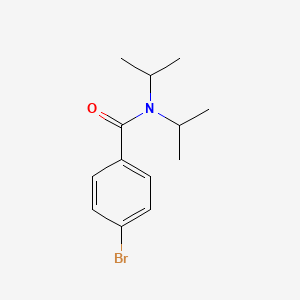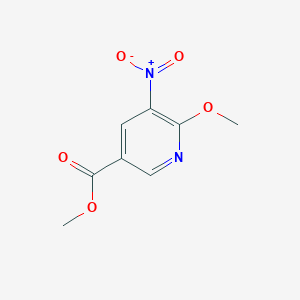
Methyl 6-methoxy-5-nitronicotinate
Übersicht
Beschreibung
Methyl 6-methoxy-5-nitronicotinate (M6MN) is a nitro-containing compound that has been used in a variety of scientific research applications. It is an important compound in organic chemistry as it has a wide range of applications and can be used as an intermediate in a variety of synthetic reactions. M6MN is a colorless, crystalline solid with a molecular weight of 169.14 g/mol and a melting point of 91-93°C. It is soluble in water and alcohols, and is insoluble in ethers and hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Anticoccidial Activity
Methyl 6-methoxy-5-nitronicotinate and its analogues have been studied for their potential as anticoccidial agents. Research by Morisawa et al. (1977) found that certain nitronicotinamide compounds, closely related to this compound, showed significant activity against Eimeria tenella, a parasite causing coccidiosis in poultry. This study highlights the potential use of these compounds in veterinary medicine for the treatment of coccidiosis.
Directive Effects in Nitration Reactions
The compound has relevance in the study of nitration reactions. Heindel et al. (1969) investigated the effects of substituents like methyl and methoxy in directing the nitronium ion in nitration reactions of quinolines, which are structurally related to this compound. Their research, found in this study, provides valuable insights into the orientation effects in chemical synthesis involving nitro compounds.
Antitumor and Antimicrobial Properties
Compounds structurally similar to this compound have been isolated from marine endophytic fungi and shown to possess moderate antitumor and antimicrobial activities. The study by Xia et al. (2011) exemplifies the potential of these compounds in the development of new pharmaceutical agents.
Solid-State NMR Spectroscopy
The use of this compound analogues in the study of solid-state NMR spectroscopy has been documented. In research conducted by Heise et al. (1999), nitronylnitroxide radicals with methoxy substituents were investigated, providing insights into the electronic structure and spin distribution of these compounds.
Antibacterial, Antifungal, and Antialgal Properties
Research on nitronaphthalenes, which share functional groups with this compound, has shown significant antibacterial, antifungal, and antialgal properties. The work of Krohn et al. (2008) demonstrates the potential of these compounds in creating new treatments for various infections.
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 6-methoxy-5-nitropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-14-7-6(10(12)13)3-5(4-9-7)8(11)15-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGHVJUGJZGYPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372623 | |
| Record name | methyl 6-methoxy-5-nitronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59237-49-9 | |
| Record name | methyl 6-methoxy-5-nitronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

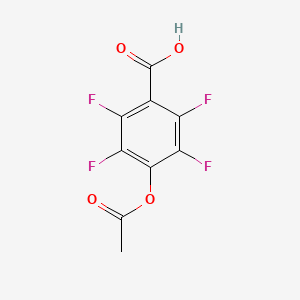
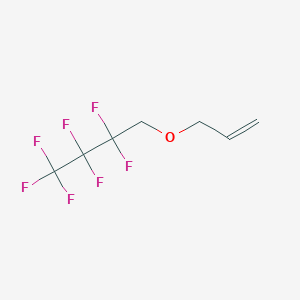

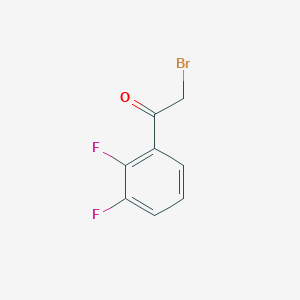
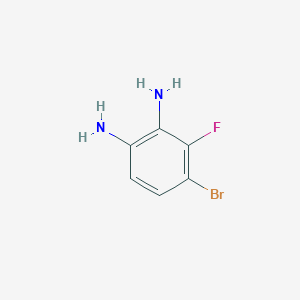
![[4-Bromo-2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1333824.png)
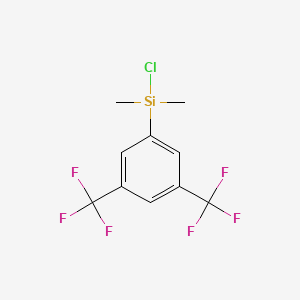
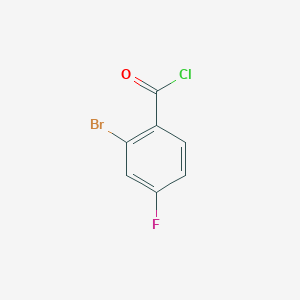

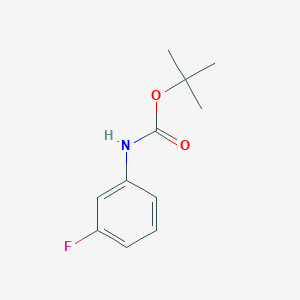
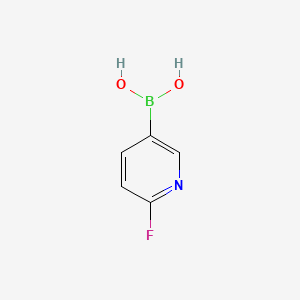
![2-[(2-Amino-3-hydroxypropanoyl)amino]pentanedioic acid](/img/structure/B1333838.png)

